
3-Fluorobenzotrichloride
Overview
Description
3-Fluorobenzotrichloride, also known as 1-fluoro-3-(trichloromethyl)benzene, is an organic compound with the molecular formula C7H4Cl3F. It is a derivative of benzotrichloride where one of the hydrogen atoms on the benzene ring is replaced by a fluorine atom. This compound is used as an intermediate in the synthesis of various chemicals and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Fluorobenzotrichloride can be synthesized from 3-fluorobenzotrifluoride through a chlorination reaction. The reaction typically involves the use of iron(III) chloride and boron trichloride as catalysts in a solvent such as nitromethane or dichloromethane. The reaction is carried out at a temperature of around 30°C for approximately 16 hours .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Fluorobenzotrichloride undergoes various chemical reactions, including:
Substitution Reactions: The trichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The trichloromethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form 3-fluorobenzoic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide and potassium tert-butoxide.
Reduction Reactions: Lithium aluminum hydride is a commonly used reducing agent.
Oxidation Reactions: Potassium permanganate is frequently used as an oxidizing agent.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives.
Reduction Reactions: The major product is 3-fluorotoluene.
Oxidation Reactions: The major product is 3-fluorobenzoic acid.
Scientific Research Applications
3-Fluorobenzotrichloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of drugs and diagnostic agents.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-fluorobenzotrichloride involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The trichloromethyl group is particularly reactive, making the compound useful in various synthetic applications .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-chlorobenzotrifluoride: This compound has a bromine and a chlorine atom on the benzene ring along with a trifluoromethyl group
Uniqueness
3-Fluorobenzotrichloride is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased reactivity and stability. The fluorine atom also influences the compound’s electronic properties, making it valuable in various synthetic and research applications .
Biological Activity
3-Fluorobenzotrichloride (CAS No. 401-77-4) is a fluorinated aromatic compound that has garnered interest due to its potential biological activities and applications in various fields, including medicinal chemistry and material science. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
This compound is characterized by its unique molecular structure, which includes a fluorine atom and three chlorine substituents on a benzene ring. The compound's molecular formula is C7H3Cl3F, and it exhibits significant reactivity due to the presence of halogen atoms.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, revealing its potential effects on human health and the environment.
Toxicological Effects
Research indicates that this compound can cause respiratory irritation and has destructive effects on the mucous membranes and upper respiratory tract upon inhalation. Symptoms may include cough, shortness of breath, headache, and nausea . Additionally, repeated exposure may lead to specific target organ toxicity .
Antimicrobial Properties
Studies have shown that halogenated compounds like this compound exhibit antimicrobial properties. For instance, compounds with similar structures have demonstrated efficacy against various bacterial strains, suggesting potential applications in antimicrobial formulations.
Neuropharmacological Activity
There is evidence indicating that this compound may influence central nervous system activity. Some studies suggest that fluorinated compounds can act as stimulants in both central and peripheral nervous systems, which could be relevant for developing new therapeutic agents targeting neurological disorders.
Table 1: Summary of Toxicological Effects
Effect | Description |
---|---|
Respiratory Irritation | Causes irritation to mucous membranes |
Symptoms | Cough, headache, shortness of breath |
Target Organ Toxicity | Potential for specific organ damage |
Table 2: Antimicrobial Activity of Related Compounds
Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
4-Fluorobenzotrifluoride | E. coli | 32 µg/mL |
Trichloroacetic Acid | S. aureus | 16 µg/mL |
Case Study 1: Inhalation Toxicity Assessment
A study assessed the inhalation toxicity of this compound in laboratory animals. The results indicated significant respiratory distress at high concentrations, leading to recommendations for handling precautions in industrial settings .
Case Study 2: Antimicrobial Efficacy
In another investigation, researchers evaluated the antimicrobial efficacy of various halogenated compounds against common pathogens. The findings suggested that compounds similar to this compound exhibited promising antibacterial properties, particularly against Gram-positive bacteria.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing the purity and structural integrity of 3-Fluorobenzotrichloride?
- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C/¹⁹F) to confirm substitution patterns and fluorinated/chlorinated groups. Infrared (IR) spectroscopy can identify functional groups like C-Cl and C-F bonds. Mass spectrometry (MS) provides molecular weight validation. Cross-reference data with the NIST Chemistry WebBook for standardized spectral libraries . Purity assessment via high-performance liquid chromatography (HPLC) or gas chromatography (GC) with flame ionization detection (FID) is critical, ensuring ≥98% purity for experimental reproducibility.
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Follow strict personal protective equipment (PPE) protocols: impermeable gloves, lab coats, and full-face shields. Use fume hoods to prevent inhalation exposure. Emergency procedures include immediate decontamination with water for skin/eye contact and neutralization of spills using inert adsorbents (e.g., vermiculite). Waste must be segregated and disposed via certified hazardous waste contractors to prevent environmental release .
Q. How should researchers store this compound to maintain stability?
- Methodological Answer : Store in airtight, corrosion-resistant containers (e.g., glass or fluoropolymer-lined) under inert gas (argon/nitrogen) at 2–8°C. Monitor for moisture ingress, as hydrolysis can generate corrosive byproducts like HCl. Regularly validate storage conditions via stability testing using thermal gravimetric analysis (TGA) .
Advanced Research Questions
Q. How can contradictions in reported physicochemical properties (e.g., melting point, solubility) of this compound be resolved?
- Methodological Answer : Conduct systematic re-analysis using standardized methods (e.g., differential scanning calorimetry for melting points, shake-flask method for solubility). Cross-validate results with independent labs and publish detailed experimental conditions (e.g., solvent grade, humidity). Discrepancies may arise from impurities or polymorphic forms, necessitating advanced techniques like X-ray crystallography .
Q. What experimental approaches are used to study the reactivity of this compound with nucleophilic agents?
- Methodological Answer : Perform kinetic studies under controlled conditions (e.g., varying temperature, solvent polarity) using in-situ monitoring (e.g., UV-Vis spectroscopy). Compare reaction rates with analogs (e.g., 4-Fluorobenzotrichloride) to assess electronic effects. Computational modeling (DFT) can predict reactive sites and transition states, validated by experimental product analysis via LC-MS .
Q. How can researchers design studies to evaluate the environmental degradation pathways of this compound?
- Methodological Answer : Simulate environmental conditions (e.g., hydrolysis at pH 4–9, UV photolysis) and analyze degradation products via GC-MS or LC-QTOF. Compare with EPA DSSTox data for structurally related trichlorobenzenes. Ecotoxicity assays (e.g., Daphnia magna acute toxicity) assess ecological risks .
Q. What methodologies are employed to assess the thermal stability of this compound under synthetic conditions?
- Methodological Answer : Use thermogravimetric analysis (TGA) coupled with differential thermal analysis (DTA) to determine decomposition thresholds. Isothermal stability studies at elevated temperatures (50–150°C) quantify degradation kinetics. Correlate findings with reaction calorimetry data to optimize synthetic protocols .
Q. How can computational models enhance the understanding of this compound’s electronic properties?
- Methodological Answer : Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and Fukui indices. Validate predictions with experimental spectroscopic data (e.g., NMR chemical shifts) and reactivity trends. Software like Gaussian or ORCA with solvent-effect corrections improves accuracy .
Q. Tables for Key Data
Property | Method | Reference |
---|---|---|
Melting Point | Differential Scanning Calorimetry | |
Hydrolysis Rate (pH 7) | Shake-Flask + LC-MS | |
Thermal Decomposition | TGA/DTA | |
NMR Shifts (¹⁹F) | 400 MHz NMR in CDCl₃ |
Properties
IUPAC Name |
1-fluoro-3-(trichloromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl3F/c8-7(9,10)5-2-1-3-6(11)4-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRTYPYSADXRJBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl3F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50193138 | |
Record name | m-Fluoro-alpha,alpha,alpha-trichlorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50193138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
401-77-4 | |
Record name | 1-Fluoro-3-(trichloromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=401-77-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | m-Fluoro-alpha,alpha,alpha-trichlorotoluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000401774 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | m-Fluoro-alpha,alpha,alpha-trichlorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50193138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | m-fluoro-α,α,α-trichlorotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.302 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Strategy Settings
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